molecular formula C14H24N2O4 B2771069 tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 2177264-75-2

tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B2771069
CAS No.: 2177264-75-2
M. Wt: 284.356
InChI Key: VISNDEFTKMWYOC-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is a sophisticated spirocyclic piperidine derivative that serves as a crucial advanced intermediate in the synthesis of novel therapeutic agents. Its primary research value lies in its use as a key scaffold for the development of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) inhibitors . RIPK1 is a central regulator of inflammation and cell death (necroptosis), and its inhibition is a promising therapeutic strategy for treating a range of inflammatory, neurodegenerative, and autoimmune diseases. The molecule's structure incorporates a spirocyclic framework that provides three-dimensional rigidity, a Boc-protected amine for further synthetic manipulation, and a lactam moiety, all of which are favorable for achieving high binding affinity and selectivity in drug candidates. This compound is specifically employed in the construction of highly potent and brain-penetrant clinical candidates for the treatment of Amyotrophic Lateral Sclerosis (ALS) and other neurological conditions , making it an indispensable tool for medicinal chemists working in central nervous system (CNS) drug discovery.

Properties

IUPAC Name

tert-butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-10(17)8-11(18)15-14/h10,17H,4-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISNDEFTKMWYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC(=O)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate with sodium hydride in tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) at room temperature. This is followed by the addition of 1-chloromethylnaphthalene and tetrabutylammonium iodide, with the reaction mixture being stirred at 45°C for 18 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler spiro compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may serve as a precursor for developing drugs targeting specific biological pathways. Its ability to interact with various enzymes and receptors makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for applications in materials science and polymer chemistry .

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of spirocyclic diazaspiro compounds arises from variations in substituent positions, heteroatom composition, and protecting groups. Below is a detailed comparison:

Structural Variations and Key Features

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
Target Compound :
tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
4-hydroxy, 2-oxo, 1,9-diaza C₁₄H₂₄N₂O₄* ~284.35 High polarity due to hydroxyl and ketone groups; potential for hydrogen bonding.
tert-Butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate 4-oxa (ether), 2-oxo, 1,9-diaza C₁₃H₂₂N₂O₄ 270.33 Replaced hydroxyl with ether oxygen; reduced hydrogen bonding capacity.
tert-Butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate 1-methyl, 4-oxo, 1,9-diaza C₁₅H₂₆N₂O₃ 282.38 Methyl group increases lipophilicity; ketone at position 4 alters reactivity.
tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate 2-oxo, 1,9-diaza C₁₄H₂₄N₂O₃ 268.35 Lacks 4-hydroxy group; lower solubility than target compound.
tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate 5-hydroxy, 2,9-diaza C₁₄H₂₆N₂O₃ 270.37 Hydroxyl at position 5 instead of 4; conformational differences may affect binding.
tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate 3-oxo, 1-oxa, 4,9-diaza C₁₃H₂₂N₂O₄ 270.32 Additional oxygen in the ring; altered electronic properties.

Physicochemical and Functional Differences

  • Polarity and Solubility : The target compound’s hydroxyl group enhances aqueous solubility compared to ether (4-oxa, ) or methylated analogs ().
  • Reactivity : The 2-oxo group in the target compound and may participate in nucleophilic reactions, while methyl or benzyl substituents (e.g., ) introduce steric hindrance.
  • Biological Interactions : Hydroxyl and ketone groups in the target compound facilitate interactions with enzymes or receptors, whereas lipophilic groups (e.g., tert-butyl in ) improve membrane permeability.

Biological Activity

tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate, also known as 1,9-diazaspiro[5.5]undecane-9-carboxylic acid, 4-hydroxy-2-oxo-, 1,1-dimethylethyl ester (CAS No. 2177264-75-2), is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₄H₂₄N₂O₄
  • Molecular Weight : 284.35 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure that contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : It modulates enzyme activity through binding, influencing metabolic pathways.
  • Receptors : The compound may interact with neurotransmitter receptors such as GABA receptors, which are crucial in mediating neuronal excitability and synaptic transmission.

Therapeutic Applications

Research indicates that derivatives of diazaspiro compounds exhibit potential in treating several conditions:

  • Obesity : Compounds in this class have shown promise in weight management by modulating appetite and energy expenditure.
  • Pain Management : Analgesic properties have been noted, particularly in the context of chronic pain syndromes.
  • Psychiatric Disorders : There is evidence suggesting efficacy in managing disorders such as anxiety and depression through modulation of neurotransmitter systems.

Study 1: GABAAR Antagonism

A study highlighted the role of diazaspiro compounds as GABAAR antagonists. These compounds demonstrated significant effects on T cell proliferation and inflammation responses in murine models, indicating their potential in immunomodulation .

Study 2: Obesity Treatment

Research focused on the impact of spirocyclic compounds on metabolic pathways revealed their ability to influence weight loss mechanisms through appetite suppression and increased metabolic rates .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
GABAAR AntagonismModulation of neuronal excitability
Pain ReliefReduction in chronic pain symptoms
Weight ManagementDecreased appetite and increased metabolism
ImmunomodulationAltered T cell responses

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Starting Materials : tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate.
  • Reagents : Sodium hydride in tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).
  • Conditions : The reaction is carried out at room temperature followed by heating at 45°C for optimal yields .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Start with a spirocyclic intermediate (e.g., tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate). React with hydroxylating agents like oxone or H₂O₂ in a polar solvent (e.g., THF) at 0–25°C to introduce the 4-hydroxy group .
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor reaction progress using TLC or HPLC .
  • Optimization : Adjust temperature to minimize side reactions (e.g., over-oxidation). Solvent polarity affects yield; THF outperforms DCM due to better solubility of intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR confirms the spirocyclic scaffold (e.g., δ 1.4 ppm for tert-butyl, δ 4.2–5.0 ppm for hydroxyl/oxo groups) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 311.18 for C₁₅H₂₆N₂O₄) .
  • IR : Detects carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) stretches .

Q. What are the stability profiles and recommended storage conditions?

  • Stability : The compound is hygroscopic; the 4-hydroxy group may oxidize under ambient conditions. Degradation products include 4-oxo derivatives .
  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Use desiccants (silica gel) to prevent hydrolysis .

Q. What preliminary assays evaluate its biological activity?

  • In vitro : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or FRET assays. IC₅₀ values <10 μM suggest pharmacophore potential .
  • Cytotoxicity : Test in HEK-293 or HepG2 cells via MTT assay (48–72 hr exposure) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivatization of the spirocyclic core?

  • Strategy :

  • Modify substituents : Replace the 4-hydroxy group with methyl or fluoro to assess steric/electronic effects on target binding .
  • Scaffold hopping : Compare diazaspiro[5.5]undecane analogs (e.g., 1-oxa-4,9-diaza variants) to determine ring size impact on potency .
    • Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent changes with binding energy shifts (ΔG) .

Q. What advanced analytical methods resolve conflicting spectral data (e.g., overlapping NMR signals)?

  • Solutions :

  • 2D NMR : HSQC and HMBC distinguish adjacent protons (e.g., 4-hydroxy vs. 2-oxo groups) .
  • X-ray crystallography : Resolves absolute configuration; spirocyclic systems often exhibit chair-boat conformations .
  • Dynamic HPLC : Chiral columns (e.g., Chiralpak IA) assess enantiopurity if asymmetric synthesis is attempted .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ across studies) be reconciled?

  • Troubleshooting :

  • Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.5), ionic strength, and ATP concentrations in kinase assays .
  • Compound purity : HPLC-MS quantifies impurities (>98% purity required for reproducible results) .
  • Cell line variability : Validate target expression (via Western blot) before testing .

Q. What computational tools predict metabolic pathways and toxicity?

  • Tools :

  • ADMET Prediction : SwissADME estimates CYP450 metabolism (e.g., CYP3A4 susceptibility) and blood-brain barrier permeability .
  • MetaSite : Simulates phase I/II metabolism; the 4-hydroxy group may glucuronidate, reducing bioavailability .

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